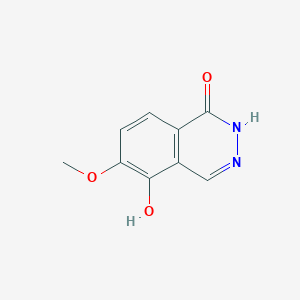

5-Hydroxy-6-methoxy-2H-phthalazin-1-one

Description

BenchChem offers high-quality 5-Hydroxy-6-methoxy-2H-phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-methoxy-2H-phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-2H-phthalazin-1-one |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(8(7)12)4-10-11-9(5)13/h2-4,12H,1H3,(H,11,13) |

InChI Key |

HLAFJIQGDZUSDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NN=C2)O |

Origin of Product |

United States |

The Enduring Significance of the Phthalazinone Core in Contemporary Medicinal Chemistry Research

The phthalazinone moiety, a fused bicyclic system containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.gov Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with a variety of biological targets. This versatility has led to the development of phthalazinone-based compounds with a wide array of pharmacological properties.

Historically, phthalazinones have been investigated for their cardiovascular effects, but their therapeutic potential has since expanded dramatically. nist.gov In recent years, the phthalazinone core has been a cornerstone in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair. chemspider.com Several PARP inhibitors containing the phthalazinone scaffold have shown significant promise in cancer therapy.

Beyond oncology, the phthalazinone framework is associated with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and vasorelaxant effects. nist.gov The adaptability of the phthalazinone core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile to target specific enzymes and receptors. This inherent versatility solidifies the phthalazinone core as a highly significant and continuously explored entity in modern medicinal chemistry. nih.gov

An Overview of the Research Landscape for Hydroxy and Methoxy Substituted Phthalazinones

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups onto the phthalazinone scaffold profoundly influences the physicochemical and biological properties of the resulting molecules. These substituents can alter a compound's solubility, lipophilicity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Research into hydroxy- and methoxy-substituted phthalazinones has revealed a range of interesting biological activities. For instance, the position of these substituents can dictate the potency and selectivity of the compound. Studies on various substituted phthalazinone derivatives have demonstrated their potential as inhibitors of enzymes such as phosphodiesterases (PDEs), which are involved in a multitude of cellular signaling pathways. nist.gov

The presence of a hydroxyl group can provide a site for hydrogen bonding, which can be crucial for anchoring the molecule within the active site of a target protein. Methoxy groups, while also capable of forming hydrogen bonds, can modulate the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The interplay between these two functional groups on the phthalazinone core is a key area of investigation for medicinal chemists seeking to develop novel therapeutic agents.

While specific research on a wide range of individual hydroxy- and methoxy-substituted phthalazinones is diverse, the general trend indicates that these substitutions are critical for optimizing the biological activity of the parent phthalazinone scaffold. The following table provides examples of biological activities observed in various substituted phthalazinone derivatives, illustrating the broad potential of this class of compounds.

| Compound Name | Substitution Pattern | Biological Activity |

| 4-(4-chlorophenyl)-2H-phthalazin-1-one | 4-chlorophenyl at C4 | Anticonvulsant |

| 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one | 3,4-dimethoxyphenyl at C4 | Vasorelaxant |

| 2-(4-bromobenzyl)-4-phenyl-2H-phthalazin-1-one | 4-bromobenzyl at N2, phenyl at C4 | PARP Inhibition |

This table presents data for illustrative purposes on various phthalazinone derivatives and does not include 5-Hydroxy-6-methoxy-2H-phthalazin-1-one due to a lack of specific published research on this compound.

The Rationale for a Focused Investigation of 5 Hydroxy 6 Methoxy 2h Phthalazin 1 One

Classical and Established Synthetic Routes to Phthalazinone Scaffolds

Traditional methods for the synthesis of phthalazinones have long been established and are still widely employed. These routes typically involve the cyclization of acyclic precursors to form the core heterocyclic structure.

One of the most fundamental and widely used methods for the synthesis of phthalazin-1,4-diones, which are precursors to phthalazinones, is the reaction of phthalic anhydrides with hydrazine (B178648). longdom.orglongdom.org This reaction proceeds via a cyclocondensation mechanism where hydrazine hydrate (B1144303) reacts with the anhydride (B1165640), leading to the formation of the phthalazinone ring system. The reaction is often carried out in a solvent such as ethanol (B145695) or acetic acid. longdom.orgsci-hub.se Modifications of this method using substituted phthalic anhydrides allow for the introduction of various functional groups onto the benzene (B151609) ring portion of the phthalazinone core. For instance, the use of a suitably substituted phthalic anhydride would be a direct approach to introducing the hydroxy and methoxy groups found in the target molecule, 5-Hydroxy-6-methoxy-2H-phthalazin-1-one.

Table 1: Examples of Phthalazinone Synthesis from Phthalic Anhydrides

| Phthalic Anhydride Derivative | Hydrazine Source | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Hydrazine hydrate | Acetic acid, reflux | Phthalhydrazide (Phthalazin-1,4-dione) | longdom.org |

| Substituted Phthalic Anhydride | Phenyl hydrazine | Ethanol, reflux | 2-Phenyl-phthalazinone derivative | bu.edu.eg |

| Phthalic anhydride | Hydrazine sulfate | NaOH, reflux | Phthalazinone derivative | sci-hub.se |

An alternative and versatile classical route involves the reaction of 2-aroylbenzoic acids with hydrazine derivatives. longdom.orgbu.edu.eg This method is particularly useful for synthesizing 4-substituted phthalazinones. The 2-aroylbenzoic acid, which can be prepared via Friedel-Crafts acylation of phthalic anhydride with an aromatic compound, undergoes cyclocondensation with hydrazine hydrate or a substituted hydrazine. longdom.orgsci-hub.se This reaction typically proceeds in a high-boiling solvent like ethanol or butanol. bu.edu.eg The choice of the substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of a substituent at the N-2 position of the phthalazinone ring. researchgate.netnih.gov

A one-pot, two-step process has been developed for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones, which is crucial for controlling residual hydrazine levels in pharmaceutical intermediates. researchgate.net This process involves the reaction of a 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acylimidazole intermediate, which then reacts with aqueous hydrazine to yield the desired phthalazinone. researchgate.net

Table 2: Synthesis of 4-Substituted Phthalazinones from 2-Aroylbenzoic Acids

| 2-Aroylbenzoic Acid Derivative | Hydrazine Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Benzoylbenzoic acid | Hydrazine hydrate | Ethanol, reflux | 4-Phenyl-1(2H)-phthalazinone | ekb.eg |

| 2-(4-Chlorobenzoyl)benzoic acid | Hydrazine hydrate | Butanol, reflux | 4-(4-Chlorophenyl)-1(2H)-phthalazinone | bu.edu.eg |

| 2-Acetylbenzoic acid | Methyl hydrazine | Ethanol, reflux | 4-Methyl-2-methyl-1(2H)-phthalazinone | nih.gov |

The functionalization of a pre-formed phthalazin-1(2H)-one ring is a common strategy for accessing a diverse range of derivatives. beilstein-journals.org This approach allows for the late-stage introduction of substituents at various positions on the phthalazinone scaffold. A common method involves the bromination of the phthalazin-1(2H)-one at the 4-position, followed by nucleophilic substitution or cross-coupling reactions to introduce different functional groups. beilstein-journals.org For example, 4-bromophthalazinone can be synthesized from phthalazin-1(2H)-one using bromine and potassium bromide. beilstein-journals.org The resulting bromo-derivative serves as a versatile intermediate for introducing alkyl, amino, or alkylsulfanyl groups. beilstein-journals.org N-alkylation of the phthalazinone nitrogen is also a straightforward method to introduce substituents at the N-2 position, often using an alkyl halide and a base like potassium carbonate in a solvent such as DMF. nih.gov

Table 3: Functionalization of Phthalazin-1(2H)-one Precursors

| Precursor | Reagents and Conditions | Intermediate/Product | Transformation Type | Reference |

|---|---|---|---|---|

| Phthalazin-1(2H)-one | Br2, KBr, acetate (B1210297) buffer | 4-Bromo-phthalazin-1(2H)-one | C4-Bromination | beilstein-journals.org |

| 4-Bromo-phthalazin-1(2H)-one | Aliphatic or aromatic amines, Pd catalyst | 4-Amino-phthalazin-1(2H)-one derivatives | C4-Amination (Buchwald-Hartwig) | beilstein-journals.org |

| Phthalazin-1(2H)-one | 1,2-Dibromoethane, K2CO3, DMF, 60 °C | 2-(2-Bromoethyl)phthalazin-1(2H)-one | N2-Alkylation | nih.gov |

Modern and Catalytic Synthetic Strategies for Phthalazinone Formation

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. This has led to the emergence of modern strategies such as multicomponent reactions and transition metal-catalyzed reactions for the synthesis of phthalazinones. nih.gov

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. niscpr.res.in These reactions are highly efficient and allow for the rapid generation of molecular complexity and diversity. nih.gov Several MCRs have been developed for the synthesis of complex phthalazinone derivatives. For example, a one-pot, four-component reaction of phthalimide, hydrazine hydrate, an aldehyde, and malononitrile, catalyzed by proline, has been reported for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. niscpr.res.in Another example is an ultrasound-promoted three-component synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines using a recyclable ionic liquid/AlCl₃ catalyst. researchgate.net

Table 4: Multicomponent Reactions for the Synthesis of Phthalazinone Derivatives

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | Proline, EtOH/H₂O, 80 °C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | niscpr.res.in |

| Arene, Cyclic anhydride, Aryl hydrazine | [bmim]Br/AlCl₃, Ultrasound | Phthalazinones | researchgate.net |

| Phthalhydrazide, Aromatic propargyloxy aldehydes, Active methylene (B1212753) compounds, Azides | Cu(OAc)₂/Sodium ascorbate, p-toluenesulfonic acid | Triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-triones | nih.gov |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including phthalazinones. rsc.org Catalysts based on palladium, rhodium, ruthenium, and iridium have been employed to facilitate diverse C-H activation and functionalization reactions on the phthalazinone core. rsc.org These methods offer high selectivity and functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the synthesis of 4-aminophthalazin-1(2H)-ones from 4-bromophthalazinone precursors. beilstein-journals.org

Furthermore, transition metals can be used to construct the phthalazinone ring itself. A novel strategy for the construction of the phthalazin-1(2H)-one scaffold involves a copper-mediated cascade C–H/C–H coupling and intramolecular annulation, followed by hydrazinolysis. beilstein-journals.org Palladium-catalyzed carbonylation reactions have also been instrumental in the synthesis of phthalazinones. rsc.org These advanced catalytic methods provide powerful tools for the synthesis of complex and functionally diverse phthalazinone derivatives.

Table 5: Examples of Transition Metal-Catalyzed Reactions in Phthalazinone Synthesis

| Reaction Type | Substrate(s) | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-Bromophthalazinone, Amine | Palladium catalyst, Base | 4-Aminophthalazinone | beilstein-journals.org |

| C-H/C-H Coupling and Annulation | (Z)-3-Benzylidene-2-(quinolin-8-yl)isoindolin-1-one, Hydrazine hydrate | Copper catalyst, then NaOH | Phthalazin-1(2H)-one | beilstein-journals.org |

| Carbonylation | o-Bromo benzaldehyde, Phenyl hydrazine | Pd(OAc)₂, BuPAd₂, Mo(CO)₆ | Phthalazinone derivative | sci-hub.se |

Organophotocatalytic Approaches in Phthalazinone Synthesis

Recent advancements in synthetic chemistry have introduced organophotocatalytic methods as a powerful tool for constructing heterocyclic scaffolds under mild conditions. For the synthesis of the core phthalazinone structure, visible-light-mediated reactions offer a green and efficient alternative to traditional methods.

One notable approach involves a three-component reaction utilizing an organic dye as a photocatalyst. nih.govresearchgate.net This method typically combines an aryl hydrazine, a 2-formylbenzoic acid, and a third component, such as a cyclobutanone (B123998) oxime ester, in the presence of a catalyst like Eosin Y. nih.govresearchgate.netbohrium.com The reaction is initiated by visible light, which excites the photocatalyst, enabling a cascade of single-electron transfer (SET) events that lead to the formation and subsequent functionalization of the phthalazinone ring. nih.gov The operational simplicity, use of mild conditions, and broad substrate scope make this an attractive strategy for generating diverse phthalazinone libraries. nih.govresearchgate.net

While not yet reported for the direct synthesis of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, this methodology provides a foundational strategy for creating the core ring system, which could potentially be applied by using appropriately substituted starting materials.

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Photocatalyst | Organic dye that absorbs visible light to initiate the reaction. | Eosin Y | nih.gov |

| Light Source | Provides the energy for photocatalyst excitation. | Blue LEDs | nih.govresearchgate.net |

| Reactants | Building blocks for the phthalazinone core and subsequent functionalization. | Aryl hydrazines, 2-formylbenzoic acids, cyclobutanone oxime esters | nih.gov |

| Solvent | Medium for the reaction. | Dimethyl Sulfoxide (DMSO) | nih.gov |

| Temperature | Typically performed at or near ambient temperature. | Room Temperature | nih.govresearchgate.net |

Regioselective Synthesis of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one

The precise placement of the hydroxyl and methoxy groups on the phthalazinone ring requires highly regioselective synthetic strategies. Direct functionalization of a pre-formed phthalazinone ring is often challenging due to competing reaction sites. Therefore, the most effective syntheses typically rely on the use of starting materials where the desired substitution pattern is already established.

Strategies for ortho-Hydroxylation and Methoxylation on the Phthalazinone Ring System

Hypothetically, the introduction of hydroxyl and methoxy groups onto an existing phthalazinone scaffold could be approached via directed ortho-metalation (DoM). wikipedia.org This strategy involves a directing metalation group (DMG), which is a functional group that complexes with an organolithium reagent to direct deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org For a phthalazinone, a suitable DMG could be installed at the N-2 position. This would likely direct lithiation to the C-8 position of the phthalazinone ring. Subsequent trapping with an appropriate electrophile could introduce a functional group. However, achieving the specific 5,6-substitution pattern via this method would be a complex, multi-step process with significant regiochemical hurdles.

Directed Functionalization of Phthalic Acid Derivatives for Specific Substitution Patterns

A more practical and widely employed strategy for constructing polysubstituted phthalazinones involves the cyclocondensation of a pre-functionalized phthalic acid derivative with hydrazine. sci-hub.selongdom.org This approach ensures unambiguous placement of the substituents on the final heterocyclic ring.

The synthesis of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one would logically begin with a starting material such as 3-hydroxy-4-methoxybenzoic acid or a related derivative. mdpi.commdpi.com The key challenge is the introduction of a second carboxyl group (or a precursor like a formyl group) at the C-2 position of the benzene ring to create the necessary phthalic acid framework. Once the appropriately substituted precursor, such as 2-formyl-3-hydroxy-4-methoxybenzoic acid, is synthesized, a straightforward cyclocondensation reaction with hydrazine hydrate would yield the target 5-Hydroxy-6-methoxy-2H-phthalazin-1-one. researchgate.net This final step is a robust and high-yielding transformation commonly used in the synthesis of phthalazinones. sci-hub.selongdom.org

Derivatization and Structural Modification Strategies for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one

The presence of both a phenolic hydroxyl group and a methoxy group on the phthalazinone core offers multiple avenues for structural modification and the synthesis of new derivatives.

Esterification and Etherification of the 5-Hydroxyl Group

The 5-hydroxyl group, being phenolic in nature, can be readily converted into esters and ethers using standard synthetic protocols.

Esterification: The reaction of the 5-hydroxyl group with acyl chlorides or carboxylic anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, affords the corresponding ester derivatives. khanacademy.org This transformation is a common method for modifying phenolic compounds. google.com

Etherification: The synthesis of ethers can be achieved through Williamson ether synthesis, which involves deprotonating the phenolic hydroxyl with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or ethyl bromide). magtech.com.cn

It is crucial to consider the potential for competing N-alkylation at the N-2 position of the phthalazinone ring, which is also nucleophilic. ekb.egnih.gov Reaction conditions must be carefully selected to favor O-functionalization over N-functionalization.

| Transformation | Reagent Class | Specific Example(s) | Reference |

|---|---|---|---|

| Esterification | Acyl Halides | Acetyl chloride, Benzoyl chloride | khanacademy.org |

| Carboxylic Anhydrides | Acetic anhydride | google.com | |

| Etherification | Alkyl Halides (with base) | Methyl iodide, Ethyl bromide | magtech.com.cn |

| Sulfates (with base) | Dimethyl sulfate | sci-hub.se |

Functionalization of the Methoxy Moiety

The 6-methoxy group is generally stable, but it can be chemically transformed, most commonly through O-demethylation. chem-station.com This reaction converts the methoxy group into a hydroxyl group, yielding a dihydroxyphthalazinone derivative. This transformation is valuable as it unmasks a reactive phenolic group for further functionalization.

Various reagents are known to cleave aryl methyl ethers, often requiring harsh conditions. chem-station.comblucher.com.br The choice of reagent depends on the sensitivity of other functional groups within the molecule. Boron tribromide (BBr₃) is a highly effective but strong Lewis acid that readily cleaves methoxy groups. chem-station.com Strong protic acids like hydrobromic acid (HBr) at high temperatures are also commonly used. chem-station.com Milder conditions can sometimes be achieved using nucleophilic reagents like alkyl thiols in polar aprotic solvents. chem-station.com

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at low temperature (-78 °C to rt) | Lewis Acidic | chem-station.com |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, reflux/high temperature (~130 °C) | Brønsted Acidic | chem-station.com |

| Hydrochloric Acid (HCl) | Pressurized water, high temperature (~250 °C) | Brønsted Acidic | uantwerpen.be |

| Alkyl Thiols (e.g., Dodecanethiol) | N-Methyl-2-pyrrolidone (NMP), high temperature (~130 °C) | Nucleophilic | chem-station.com |

| Iodocyclohexane | Dimethylformamide (DMF), reflux | Lewis Acidic (in situ HI) | researchgate.net |

N-Alkylation and N-Substitution Reactions at the Phthalazinone Nitrogen Atoms

The phthalazinone ring system contains two nitrogen atoms, N2 and N3, with the N2 atom of the lactam functionality being the most common site for alkylation and substitution. These reactions are crucial for introducing various side chains that can modulate the pharmacological properties of the molecule.

Chemoselective N-alkylation is a common strategy employed for the functionalization of the phthalazinone core. For instance, the alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) has been reported to proceed selectively at the N2 position. nih.gov This reaction is typically carried out in a polar aprotic solvent, such as a mixture of acetone (B3395972) and dimethylformamide (DMF), in the presence of a weak base like anhydrous potassium carbonate. The reaction mixture is heated under reflux to afford the corresponding N-substituted product, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate, as a single isomer. nih.gov

The resulting ester can then be further modified. For example, hydrazinolysis of the ester with hydrazine hydrate yields the corresponding acetohydrazide. This intermediate can be converted to an azide, which then serves as a versatile precursor for the synthesis of various peptide and amide derivatives through coupling reactions with amino acid esters or amines. nih.gov

Another approach to N-alkylation involves the Michael addition of the phthalazinone nitrogen to an activated alkene. The reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate leads to the formation of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. This method provides an alternative route to introduce a propanoate side chain at the N2 position.

The table below summarizes representative N-alkylation reactions on the phthalazinone scaffold based on available literature for analogous compounds.

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | K₂CO₃ | Acetone/DMF (1:1) | Reflux, 20 h | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | Not Reported | nih.gov |

| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate | K₂CO₃ | Not Reported | Not Reported | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | Not Reported |

Data for analogous compounds are presented to illustrate the general synthetic methodology.

Selective Substitution at the C4 Position

The C4 position of the phthalazinone ring is another key site for synthetic modification, allowing for the introduction of a wide array of substituents that can significantly influence the biological activity of the resulting derivatives. Several methodologies have been developed for the selective functionalization of this position.

One common approach involves the synthesis of a 4-halophthalazinone intermediate, which can then undergo nucleophilic substitution reactions. For example, chlorination of a phthalazinone precursor using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) can yield a 4-chlorophthalazine derivative. This chloro-substituted intermediate is highly reactive towards various nucleophiles, enabling the introduction of different functional groups at the C4 position.

Recent advancements in synthetic chemistry have led to the development of more direct and efficient methods for C4-substitution. Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of C-C and C-heteroatom bonds under mild conditions. For instance, a three-component reaction involving aryl hydrazines, 2-formylbenzoic acids, and cyclobutanone oxime esters, using an organic dye like Eosin Y as a photocatalyst, allows for the one-pot synthesis of C4-cyanoalkylated phthalazinones. researchgate.net Similarly, visible-light photoredox catalysis has been employed for the regioselective synthesis of C4-phosphorylated and C4-difluoroalkylated phthalazin-1(2H)-ones. researchgate.net

These modern synthetic methods offer several advantages, including operational simplicity, broad substrate scope, and good product yields under mild reaction conditions. researchgate.net The ability to introduce diverse functional groups such as cyanoalkyl, phosphoryl, and difluoroalkyl moieties at the C4 position opens up new avenues for the design and synthesis of novel phthalazinone-based therapeutic agents.

The following table provides examples of selective C4-substitution reactions on the phthalazinone scaffold from the literature.

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |

| C4-Cyanoalkylation | Aryl hydrazines, 2-formylbenzoic acids, Cyclobutanone oxime esters | Eosin Y | Visible light | C4-Cyanoalkylated phthalazinones | researchgate.net |

| C4-Phosphorylation | Arylhydrazines, 2-formylbenzoic acids, Diarylphosphine oxides | 4CzIPN, K₂S₂O₈ | Visible light | C4-Phosphorylated phthalazin-1(2H)-ones | researchgate.net |

| C4-Difluoroalkylation | Hydrazines, 2-formylbenzoic acids, Bromodifluoroacetate derivatives | Not Specified | Visible light | C4-Difluoroalkylated phthalazin-1(2H)-ones | researchgate.net |

Following a comprehensive search for scientific literature and spectral data, it has been determined that the specific experimental data required to fully characterize the compound 5-Hydroxy-6-methoxy-2H-phthalazin-1-one across the requested analytical techniques is not publicly available.

Detailed spectral analyses, including Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are essential for the definitive structural elucidation and characterization of a chemical compound. However, no published studies or database entries containing this specific information for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable research findings as the foundational data is absent from the available scientific literature. Attempting to create the content would require speculation or the use of data from analogous but distinct compounds, which would not meet the required standards of scientific accuracy for the specified molecule.

X-ray Crystallography for Single Crystal Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group, which are fundamental to understanding the molecule's structure and intermolecular interactions.

Despite a thorough search of crystallographic databases and scientific literature, no specific crystallographic data for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one could be located. The synthesis and structural characterization of various phthalazinone derivatives have been reported, but the specific crystal structure of the title compound has not been determined or published.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves to verify the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the obtained product corresponds to the expected molecular formula. For 5-Hydroxy-6-methoxy-2H-phthalazin-1-one (C₉H₈N₂O₃), the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 56.25 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.58 |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.00 |

| Total | 192.19 | 100.00 |

However, no experimental elemental analysis data for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one has been published in the reviewed scientific literature. Therefore, a comparison between theoretical and experimentally determined values for compositional verification is not possible at this time.

Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Methoxy 2h Phthalazin 1 One and Analogues

Elucidation of Positional and Substituent Effects on Biological Activities

While specific studies detailing the influence of the 5-hydroxyl group on 5-Hydroxy-6-methoxy-2H-phthalazin-1-one are not extensively documented in the provided research, the role of hydroxyl groups on the phthalazinone core can be inferred from studies on its analogues. Hydroxyl groups are potent hydrogen bond donors and acceptors, which can facilitate crucial interactions with biological targets. In a series of phthalazine (B143731) derivatives studied for their vasorelaxant effects, compounds bearing hydroxyl groups demonstrated more potent activity, highlighting the potential importance of this functional group for biological efficacy. researchgate.net The presence of a hydroxyl group can be vital for inducing biological responses through hydrogen bonding interactions with receptor sites.

Table 1: Effect of Hydroxyl and Methoxy (B1213986) Groups in Phthalazinone Analogues

| Functional Group | Position | Observed Effect in Analogues | Potential Role |

|---|---|---|---|

| Hydroxyl | - | Increased vasorelaxant effect researchgate.net | Hydrogen bond donor/acceptor, facilitating receptor interaction |

The N2 and C4 positions of the phthalazinone scaffold are key sites for modification and have been shown to be critical for modulating biological activity and selectivity.

Research on novel phthalazinone-dithiocarbamate hybrids as potential anticancer agents explored substitutions at both the N2 and C4 positions. The location of the dithiocarbamate moiety significantly influenced the activity and selectivity of the compounds against different human cancer cell lines. In general, derivatives with the dithiocarbamate scaffold at the N2 position displayed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines. Conversely, analogues with this moiety at the C4 position were more selective towards the NCI-H460 (lung) cancer cell line.

Further SAR studies on these hybrids revealed that at the N2 position, the nature of the substituent on the dithiocarbamate moiety was crucial. For instance, a p-bromobenzyl derivative showed potent activity, which decreased when the bromine was replaced by other halogens or functional groups. This indicates that the electronegativity and size of the substituent significantly affect the anticancer activity.

Similarly, studies on phthalazinone-based antagonists for the histamine H1 receptor showed that the substituent at the N2 position was a key determinant of affinity. A two-carbon chain between the phthalazinone nitrogen and a basic nitrogen atom was preferred over a three-carbon chain, leading to higher receptor affinity. This highlights the importance of the linker length and the nature of the basic group at the N2 position for specific receptor interactions.

Table 2: Influence of Substitutions at N2 and C4 Positions on Anticancer Activity

| Position of Substitution | Substituent Type | Target Cell Line | Observed Activity |

|---|---|---|---|

| N2 | Dithiocarbamate | A-2780 (Ovarian), MCF-7 (Breast) | Generally higher activity |

| C4 | Dithiocarbamate | NCI-H460 (Lung) | Higher selectivity |

| N2 | Basic amino group (2-carbon linker) | Histamine H1 Receptor | Preferred for higher affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orglongdom.org This approach is instrumental in predicting the activity of novel compounds and identifying the key structural features that govern their potency.

Several QSAR models have been successfully developed for various series of phthalazinone derivatives to predict their biological potency against different targets.

PARP-1 Inhibition: A QSAR model was developed for a series of 26 phthalazinones as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. longdom.orglongdom.org Using a Genetic Algorithm and Multiple Linear Regression (GA-MLR), a statistically significant model was generated. longdom.org The model showed a high correlation coefficient (R² = 0.8038) and good predictive accuracy (q² = 0.6727), indicating its utility in predicting the PARP-1 inhibitory activity of new phthalazinone analogues. longdom.org

Dengue Virus Inhibition: In a study on 25 phthalazinone derivatives with anti-dengue virus activity, a QSAR model was built using the Genetic Function Algorithm (GFA). proquest.com The resulting model demonstrated excellent statistical significance with a high R² value of 0.955567 and a predictive R² of 0.71922, confirming its robustness and predictive power for designing novel dengue virus inhibitors. researchgate.net

Anti-inflammatory Activity: QSAR has also been applied to predict the anti-inflammatory activity of newly synthesized phthalazinediones. A regression analysis yielded a predictive equation with a high correlation, which was used to guide the synthesis of more potent anti-inflammatory agents. nih.gov

Table 3: Summary of Predictive QSAR Models for Phthalazinone Derivatives

| Biological Activity | Modeling Method | No. of Compounds | Statistical Parameters | Reference |

|---|---|---|---|---|

| PARP-1 Inhibition | GA-MLR | 26 | R² = 0.8038, q² = 0.6727 | longdom.org |

| Dengue Virus Inhibition | GFA-MLR | 25 | R² = 0.955567, R²pred = 0.71922 | proquest.comresearchgate.net |

A critical outcome of QSAR studies is the identification of physicochemical descriptors that are most influential on biological activity. nih.gov These descriptors quantify various properties of the molecules, such as their electronic, steric, and lipophilic characteristics.

In the QSAR models developed for phthalazinone derivatives, several key descriptors have been identified:

Quantum Chemical Descriptors: These descriptors, derived from computational chemistry methods like Density Functional Theory (DFT), provide insights into the electronic properties of molecules. proquest.com They are often crucial in models predicting enzyme inhibition, where electronic interactions are paramount. proquest.com

2D and 3D Descriptors: These encompass a wide range of properties. 2D descriptors include topological indices and atom counts, while 3D descriptors relate to the molecule's shape and volume. longdom.orglongdom.org In the QSAR model for PARP-1 inhibitors, a combination of 2D and 3D descriptors was used to capture the essential structural features for activity. longdom.orglongdom.org

Molecular Shape and Flexibility: Descriptors such as molecular flexibility, complexity, and shape index have been calculated for phthalazinone hybrids to understand their potential as lead-like molecules. frontiersin.org Low-to-intermediate flexibility is often desirable in drug candidates. frontiersin.org For example, in a study of pyran-linked phthalazinone-pyrazole hybrids, these descriptors were analyzed to inform future 3D-QSAR studies. frontiersin.org

Hydrogen Bonding Ability: The ability of substituents to act as hydrogen bond donors or acceptors is a frequently identified key descriptor. For instance, in a QSAR study of phthalazine derivatives interacting with aldehyde oxidase, a descriptor for H-bonding acceptor ability was found to have a significant negative coefficient, indicating that substituents with this property enhance the enzyme's affinity for the compound. researchgate.net

Table 4: Key Physicochemical Descriptors in Phthalazinone QSAR Models

| Descriptor Type | Example(s) | Significance |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relates to electronic interactions and reactivity proquest.com |

| 2D/3D Structural | Topological indices, molecular weight, shape descriptors | Encodes information about size, shape, and connectivity longdom.orglongdom.org |

| Molecular Properties | Flexibility, Complexity, Shape Index | Helps assess drug-likeness and potential for binding frontiersin.org |

Ligand-Based Pharmacophore Modeling for Design of Novel Analogues

Ligand-based pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This approach is particularly valuable when the 3D structure of the biological target is unknown. By analyzing a set of molecules with known activity, a pharmacophore model can be constructed, which serves as a template for designing new, potentially more potent analogues. For the 5-Hydroxy-6-methoxy-2H-phthalazin-1-one series of compounds, this methodology has been instrumental in elucidating the key structural requirements for potent inhibitory activity, primarily targeting enzymes like Poly(ADP-ribose) polymerase (PARP).

The foundational pharmacophore for this class of inhibitors is largely derived from the structure of successful, clinically approved drugs such as Olaparib, which features a 4-substituted-2H-phthalazin-1-one core. Analysis of the structure-activity relationships (SAR) of Olaparib and its analogues reveals that the 1(2H)-phthalazinone and the 4-fluorobenzyl components are the primary pharmacophores responsible for binding and inhibitory activity. jst.go.jp

Key pharmacophoric features identified for this class of compounds include:

A Hydrogen Bond Donor/Acceptor Unit: The lactam moiety of the phthalazinone core is critical. The amide group can form crucial hydrogen bonds within the target's binding site. For example, in PARP-1, the carbonyl oxygen and the amide's free hydrogen can form up to three hydrogen bonds with key amino acid residues like Gly863 and Ser904. jst.go.jp

An Aromatic Ring System: The fused ring system of the phthalazinone scaffold provides a hydrophobic surface that contributes to binding.

A Substituted Benzyl (B1604629) Group at the 4-Position: The 4-benzyl group is a core scaffold responsible for a significant portion of the inhibitory potency. tandfonline.comresearchgate.net Modifications to this part of the molecule are a key strategy in the design of novel analogues. The nature and position of substituents on the benzyl ring can significantly influence activity.

An Additional Aromatic Ring or Functional Group: Many potent analogues feature an additional aromatic ring or other functional groups attached to the benzyl moiety, often via a linker. These extensions can provide additional interactions with the target protein, enhancing binding affinity. jst.go.jp

The design of novel analogues often involves retaining the core phthalazinone pharmacophore while systematically modifying the appended functionalities to optimize interactions with the target. For instance, research on new PARP inhibitors has shown that introducing an aromatic ring at the "tail part" of the molecule can lead to additional beneficial interactions. jst.go.jp The length of the alkyl chain connecting this terminal aromatic ring to the core structure also plays a significant role in determining the inhibitory activity. jst.go.jpnih.gov

The following tables present data from SAR studies on various phthalazinone analogues, illustrating how structural modifications impact their inhibitory potency against PARP-1.

| Compound | Alkyl Chain Length (n) | Terminal Aromatic Group (R) | PARP-1 IC₅₀ (nM) |

|---|---|---|---|

| 13 | 1 | 4-fluorophenyl | 6.11 |

| 14 | 2 | 4-fluorophenyl | 4.58 |

| 15 | 3 | 4-fluorophenyl | 5.32 |

| 22 | 2 | phenyl | 8.76 |

| 23 | 2 | 4-fluorophenyl | 3.24 |

| Olaparib | - | - | 5.00 |

| Compound | Anti-proliferative IC₅₀ (μM) |

|---|---|

| 13 | 0.18 |

| 14 | 0.11 |

| 15 | 0.15 |

| 22 | 0.25 |

| 23 | 0.09 |

| Olaparib | 0.13 |

The data indicates that subtle changes in the structure, such as the length of the alkyl linker and the substitution on the terminal phenyl ring, can have a significant impact on both enzymatic inhibition and cellular activity. For example, compounds with a fluorine atom on the terminal benzene (B151609) ring generally show better inhibitory activities. jst.go.jp Compound 23, with a two-carbon linker and a 4-fluorophenyl terminal group, demonstrated superior potency compared to the lead compound, Olaparib. jst.go.jp

These ligand-based SAR studies are crucial for the iterative process of drug design, allowing for the rational development of novel analogues of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one with potentially improved efficacy and selectivity.

Mechanistic and Computational Investigations of 5 Hydroxy 6 Methoxy 2h Phthalazin 1 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, and a biological target, typically a protein or enzyme. nih.govnih.govnih.gov

Molecular docking simulations are employed to predict how 5-Hydroxy-6-methoxy-2H-phthalazin-1-one might bind to the active site of a target protein. The simulations calculate the binding energy, which is a measure of the affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. The results of these simulations can be visualized to understand the binding mode, which includes the specific orientation and conformation of the ligand within the binding pocket.

Hypothetical Docking Scores for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one with Various Targets

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | 0.25 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | 0.80 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | 0.09 |

This table presents hypothetical data for illustrative purposes.

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atoms in the phthalazinone ring, are likely to participate in hydrogen bonding with polar amino acid residues. The aromatic rings can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Hypothetical Key Amino Acid Interactions for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one with a Target Protein

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Serine-123 | Hydrogen Bond | 2.1 |

| Leucine-45 | Hydrophobic | 3.5 |

| Tyrosine-89 | π-π Stacking | 3.8 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes of both the ligand and the protein upon binding. These simulations are crucial for assessing the stability of the predicted binding pose from docking studies. By simulating the behavior of the ligand-protein complex in a solvated environment over a period of nanoseconds or even microseconds, researchers can determine if the initial binding mode is maintained or if the ligand dissociates from the binding site.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com DFT methods are used to calculate various molecular properties that govern the chemical behavior of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, analysis of the HOMO and LUMO can reveal the regions of the molecule most likely to be involved in electron transfer processes during chemical reactions.

Calculated Quantum Chemical Descriptors for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups are likely to be regions of positive potential. This information is valuable for understanding the molecule's reactivity and its interactions with other molecules.

Computational Prediction of Biological Signatures and Polypharmacology

Computational, or in silico, approaches have become a cornerstone in modern drug discovery, offering rapid and cost-effective methods to predict the biological activities and potential targets of chemical compounds. These methods are particularly valuable for elucidating the polypharmacology of a molecule—its ability to interact with multiple targets—which can be crucial for both therapeutic efficacy and off-target effects. However, a comprehensive search of scientific literature and databases reveals a significant gap in the computational investigation of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one .

While the broader class of phthalazin-1(2H)-one derivatives has been the subject of various studies, highlighting their potential as anticancer, antidiabetic, and antihypertensive agents, specific computational predictions of biological signatures and the polypharmacological profile for the 5-Hydroxy-6-methoxy substituted variant are not publicly available. Research in this area has predominantly focused on other substituted phthalazinones. For instance, studies on different derivatives have identified targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), demonstrating the therapeutic potential of the phthalazinone scaffold. These investigations often employ molecular docking and other computational tools to predict binding affinities and mechanisms of action.

The absence of specific in silico data for 5-Hydroxy-6-methoxy-2H-phthalazin-1-one means that no detailed research findings or data tables on its predicted biological targets, mechanisms of action, or polypharmacology can be presented. The generation of such data would necessitate dedicated computational studies, which would likely involve:

Target Prediction: Utilizing algorithms that compare the structure of the compound against databases of known bioactive molecules and their targets to identify potential protein interactions.

Molecular Docking: Simulating the binding of the compound to the active sites of predicted targets to estimate the strength and nature of the interaction.

Pharmacophore Modeling: Identifying the key structural features of the molecule responsible for its biological activity.

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound through computational models.

Without such studies, any discussion of the biological signatures and polypharmacology of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one would be purely speculative and fall outside the scope of scientifically accurate reporting. Therefore, this section serves to highlight the current lack of available computational research on this specific compound and to underscore the potential for future in silico investigations to uncover its therapeutic promise.

Investigation of Biological Target Interactions and Mechanistic Effects of 5 Hydroxy 6 Methoxy 2h Phthalazin 1 One and Analogues

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Phthalazinone-based compounds, including analogues of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one, have been extensively developed as inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. nih.govnih.gov The core phthalazinone scaffold is a critical pharmacophore for this activity. jst.go.jp

The mechanism of inhibition is centered on the competition with the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for the catalytic domain of the PARP enzyme. The phthalazinone structure mimics the nicotinamide portion of NAD+. jst.go.jpresearchgate.net Molecular docking and crystal structure analyses have elucidated the specific interactions. For instance, the 1(2H)-phthalazinone structure of the highly potent inhibitor Olaparib inserts into a groove-shaped binding pocket of PARP1. jst.go.jp Key interactions involve the formation of three hydrogen bonds between the phthalazinone moiety and amino acid residues Gly863 and Ser904 in the catalytic substrate-binding center. jst.go.jp Additionally, a 4-substituted benzyl (B1604629) group can enhance binding strength with the protein. jst.go.jp

Structure-activity relationship (SAR) studies have shown that while the phthalazinone core is essential for potent inhibition, modifications at other positions can modulate activity. nih.gov For example, introducing an aromatic ring at the tail end of the molecule, connected by an alkyl chain, can provide additional interactions with amino acid residues and still maintain the ability to inhibit PARP1 activity. jst.go.jp Several novel phthalazinone derivatives have demonstrated significant PARP-1 inhibitory activity, with some compounds showing IC50 values in the sub-nanomolar range. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Phthalazinone Analogues

| Compound | PARP-1 IC50 (nM) | Reference |

|---|---|---|

| DLC-1 | <0.2 | nih.gov |

| DLC-6 | <0.2 | nih.gov |

| DLC-49 | 0.53 | nih.gov |

| Olaparib Analogue 27 | 770 | researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition Mechanisms

Analogues of 5-Hydroxy-6-methoxy-2H-phthalazin-1-one have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov The inhibitory mechanism involves blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, which prevents the autophosphorylation of the receptor and halts downstream signaling pathways responsible for cell proliferation and migration. nih.govresearchgate.net

The design of these inhibitors is based on key pharmacophoric features shared by known VEGFR-2 inhibitors. nih.gov These features typically include:

A flat heteroaromatic ring system (like phthalazine) that occupies the ATP binding domain. nih.gov

A central hydrophobic linker. nih.gov

A spacer group with hydrogen bond donor and acceptor capabilities to interact with key amino acid residues such as Glu885 and Asp1046. nih.gov

A terminal hydrophobic moiety designed to fit into an adjacent allosteric hydrophobic pocket. nih.gov

Molecular docking studies of phthalazine (B143731) derivatives reveal a good binding disposition within the VEGFR-2 active site, mimicking the interactions of co-crystallized ligands. acs.org Several 1-substituted-4-phenylphthalazine derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | VEGFR-2 IC50 (μM) | Reference |

|---|---|---|

| Compound 2g | 0.148 | nih.gov |

| Compound 4a | 0.196 | nih.gov |

| Compound 5b | 0.331 | nih.gov |

| Compound 3a | 0.375 | nih.gov |

| Compound 16k | 0.35 | researchgate.net |

| Compound 21d | 0.40 | researchgate.net |

Aurora Kinase Inhibition Mechanisms

The phthalazinone scaffold is a core component of a class of potent and selective inhibitors of Aurora kinases, particularly Aurora-A. acs.orgresearchgate.net These kinases are crucial serine/threonine kinases involved in the completion of critical mitotic events, and their inhibition can lead to mitotic arrest and apoptosis in proliferating cells. researchgate.netmedchemexpress.com

The mechanism of action involves the phthalazinone pyrazole (B372694) scaffold binding to the ATP-binding pocket of the Aurora-A kinase. researchgate.net Crystal structure analysis shows that the amino-pyrazole portion of the molecule forms key hydrogen bonds with the hinge region of the kinase. researchgate.net The phthalazinone core itself is considered an important pharmacological element for this interaction. researchgate.net This binding prevents the kinase from phosphorylating its downstream targets, thereby disrupting mitotic progression. medchemexpress.com

This class of inhibitors has demonstrated high selectivity for Aurora-A over Aurora-B, often with a selectivity ratio greater than 1000-fold. researchgate.net Specific phthalazinone pyrazole compounds have been identified with potent inhibitory activity. medchemexpress.com

Table 3: Aurora-A Kinase Inhibitory Activity

| Compound | Aurora-A IC50 (μM) | Reference |

|---|---|---|

| Phthalazinone pyrazole | 0.031 | medchemexpress.com |

Phosphodiesterase (PDE) Inhibition Mechanisms (e.g., PDE4 specificity)

Certain 2-substituted phthalazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates the expression of various inflammatory mediators. mdpi.commdpi.com

The primary mechanistic effect of PDE4 inhibition by these phthalazinone derivatives is the suppression of pro-inflammatory cytokine production, most notably tumor necrosis factor-alpha (TNF-α). nih.gov The elevation of cAMP activates Protein Kinase A (PKA), which can lead to the downregulation of inflammatory gene expression. mdpi.com Structure-activity relationship studies have shown that benzylamine-substituted phthalazinones are particularly potent PDE4 inhibitors. nih.gov

Proteasome Inhibition Mechanisms

The phthalazinone scaffold has been utilized as a basis for the rational design of proteasome inhibitors. nih.gov The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy. The mechanism of action for phthalazinone-based inhibitors involves binding to and inhibiting the catalytic activity of the proteasome complex. nih.gov

The design of these inhibitors has been guided by computer-aided drug design (CADD), building upon an initial pyridazinone scaffold. nih.gov A key innovation in some of these analogues was the introduction of an electron-positive triphenylphosphine (B44618) group, which resulted in potent inhibition. nih.gov The structure-activity relationship of these compounds has been investigated to optimize their inhibitory potential against the proteasome. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Phthalazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in tumor growth and progression. nih.govnih.gov The inhibitory mechanism involves the phthalazine moiety acting as a scaffold that can be tailored to fit into the ATP-binding pocket of the EGFR kinase domain. nih.gov

By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the autophosphorylation and activation of the receptor. This interruption of the EGFR signaling cascade inhibits downstream processes such as cell proliferation and survival. nih.gov In silico docking studies have been used to guide the design of these molecules, identifying key interactions within the receptor's active site. For example, the amino acid residue Arg841 has been identified as a key binding site in the cleft region for stronger inhibitors. nih.gov Some derivatives have shown potent activity, with one compound, 12d, exhibiting an IC50 value of 21.4 nM against EGFR. nih.gov

Table 4: EGFR Inhibitory Activity of a Selected Phthalazine Derivative

| Compound | EGFR IC50 (nM) | Reference |

|---|---|---|

| Compound 12d | 21.4 | nih.gov |

Hedgehog Pathway Modulation Mechanisms

Phthalazine compounds have been developed as potent antagonists of the Hedgehog (Hh) signaling pathway. nih.govgoogle.com This pathway is crucial in embryonic development and its aberrant activation is implicated in the development of several cancers. google.com The mechanism of modulation by these compounds involves the inhibition of Smoothened (Smo), a key transmembrane protein in the Hh pathway. google.com

The binding of the Hh ligand to its receptor Patched (Ptch) normally alleviates the suppression of Smo. google.com Phthalazine-based antagonists act by directly inhibiting Smo, which in turn prevents the activation and nuclear translocation of the Gli family of transcription factors. This blockage halts the expression of Gli-dependent genes that are responsible for cell proliferation and survival. google.com

The design of these inhibitors has involved optimizing known Hh pathway inhibitors like Taladegib. By replacing certain moieties of the lead compound with different azacycles, researchers have developed novel phthalazine derivatives with nanomolar and even sub-nanomolar inhibitory potency. nih.gov For example, compound 23b showed an IC50 of 0.17 nM in a Gli-luciferase assay, indicating highly potent pathway inhibition. nih.gov

Table 5: Hedgehog Pathway Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | Hh Pathway IC50 (nM) (Gli-luciferase assay) | Reference |

|---|---|---|

| Compound 23b | 0.17 | nih.gov |

| Taladegib (lead compound) | ~5.95 (calculated from 35-fold less potency than 23b) | nih.gov |

| Vismodegib (marketed drug) | ~3.91 (calculated from 23-fold less potency than 23b) | nih.gov |

DNA Topoisomerase Inhibition Mechanisms

Certain phthalazinone derivatives have been identified as potent inhibitors of DNA topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication and transcription. nih.govnih.govresearchgate.net The primary mechanism of these agents involves stabilizing the covalent complex between Topo II and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis and cell death. nih.gov

The anticancer activity of these phthalazinone-based compounds is often linked to a dual mechanism of action: DNA intercalation and subsequent Topo II poisoning. nih.govnih.gov The planar structure of the phthalazine moiety facilitates its insertion between DNA base pairs, disrupting the DNA helix and interfering with the processes of replication and transcription. nih.gov This intercalation is believed to be a precursor to the inhibition of Topo II's religation ability. nih.gov

In one study, a series of novel phthalazine derivatives were designed and synthesized, with several compounds demonstrating potent cytotoxic activity against various cancer cell lines. nih.gov The most active of these compounds were evaluated for their Topo II inhibitory activity. For instance, a particularly potent derivative, referred to as compound 9d in the study, was found to inhibit the Topo II enzyme with an IC₅₀ value of 7.02 µM and demonstrated DNA intercalating activity with an IC₅₀ of 26.19 µM. nih.gov Further investigations into oxadiazol-phthalazinone derivatives revealed that they could reduce the expression and concentration of Topo II protein in HepG2 liver cancer cells by approximately 50-56%, contributing to their pro-apoptotic effects. researchgate.netrsc.org

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9d (Specific structure not detailed in abstract) | Topoisomerase II | 7.02 ± 0.54 µM | nih.gov |

| Compound 9d (Specific structure not detailed in abstract) | DNA Intercalation | 26.19 ± 1.14 µM | nih.gov |

P-glycoprotein (P-gp) Inhibition Mechanisms and Multidrug Resistance Reversal

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as an efflux pump, actively transporting a wide range of anticancer drugs out of the cell and reducing their intracellular concentration to sub-therapeutic levels. nih.gov Phthalazinone derivatives have been investigated as potential MDR reversal agents by inhibiting the function of these efflux transporters. nih.govresearchgate.net

A series of phthalazinone ring derivatives were designed to act as dual inhibitors of P-gp and another transporter, breast cancer resistance protein (BCRP). nih.gov The mechanism of these inhibitors is to compete with chemotherapeutic agents for binding to the transporter or to otherwise allosterically inhibit its function, thereby preventing the efflux of the anticancer drug. nih.gov By blocking the transporter, these phthalazinone analogues can restore the sensitivity of resistant cancer cells to chemotherapy. nih.gov

In studies, these compounds were shown to significantly increase the intracellular accumulation of P-gp substrates in chemo-resistant cancer cell lines. nih.govresearchgate.net One derivative, Compound 19 , demonstrated a particularly strong MDR reversal effect, proving more potent than the known inhibitors Gefitinib and Verapamil. Its activity was comparable to that of the specific BCRP inhibitor Ko143. nih.gov This indicates that the phthalazinone scaffold can be effectively modified to produce potent inhibitors of efflux pumps, offering a strategy to overcome P-gp-mediated multidrug resistance. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the management of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The phthalazinone scaffold has been explored for the development of novel cholinesterase inhibitors. ingentaconnect.combenthamdirect.comresearchgate.net

Several studies have reported the synthesis of 1(2H)-phthalazinone derivatives and their evaluation as inhibitors of both AChE and BChE. ingentaconnect.combenthamdirect.com The mechanism of these inhibitors typically involves binding to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. Molecular docking studies suggest that these compounds can recognize the binding site of existing drugs like donepezil, forming non-covalent interactions with key amino acid residues within the enzyme's active site. benthamdirect.comresearchgate.net

One study identified a compound, designated 8c , as the most active AChE inhibitor in its series, with an inhibition of 63% at a concentration of 100 µM. ingentaconnect.combenthamdirect.com Another research effort, which hybridized the phthalazinone moiety with the N-benzylpiperidine part of Donepezil, yielded a compound (30 ) with moderate BChE inhibitory activity (IC₅₀ = 1.63 µM) and weaker AChE inhibitory activity (IC₅₀ = 13.48 µM). eurekaselect.combenthamdirect.com Docking simulations for this compound indicated that it interacts with critical residues His438 and Trp82 of human BChE through hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory potency. eurekaselect.combenthamdirect.com These findings highlight the versatility of the phthalazinone structure in designing selective or dual inhibitors of cholinesterases.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 8c | AChE | 63% inhibition @ 100 µM | ingentaconnect.combenthamdirect.com |

| Compound 30 | AChE | IC₅₀ = 13.48 ± 2.15 µM | eurekaselect.combenthamdirect.com |

| Compound 30 | BChE | IC₅₀ = 1.63 ± 0.52 µM | eurekaselect.combenthamdirect.com |

Aldose Reductase (AR) Inhibition Mechanisms

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts. nih.govnih.gov Inhibiting aldose reductase is therefore a key therapeutic strategy.

The phthalazinone derivative Zopolrestat has been investigated in clinical studies as an inhibitor of aldose reductase. nih.govnih.govresearchgate.net The mechanism of AR inhibitors involves binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This action mitigates the osmotic stress caused by sorbitol accumulation in insulin-insensitive tissues. Phthalazinone-based AR inhibitors have shown potential in preventing the formation of cataracts and other diabetic complications in preclinical models. nih.gov Furthermore, some aldose reductase inhibitors derived from phthalazinone have been noted for their ability to attenuate Aβ-induced neuroinflammation by regulating NF-κB and other signaling pathways, suggesting a potential role in Alzheimer's disease treatment. researchgate.net

Thromboxane (B8750289) A2 (TXA2) Synthetase Inhibition Mechanisms

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. Its synthesis is a key target for anti-thrombotic and anti-asthmatic therapies. A number of 4-(3-pyridyl)-1(2H)-phthalazinone derivatives have been synthesized and shown to possess dual activities of TXA2 synthetase inhibition and bronchodilation. osf.ionih.gov

The mechanism of these compounds involves the selective inhibition of the thromboxane A2 synthetase enzyme, which is responsible for converting prostaglandin (B15479496) endoperoxides into TXA2. By blocking this enzyme, the derivatives reduce the production of TXA2, thereby decreasing its pro-aggregatory and vasoconstrictive effects. osf.ionih.gov Structure-activity relationship studies have shown that the heteroaromatic nucleus at the 4-position of the phthalazinone core plays a critical role in TXA2 synthetase inhibition. nih.gov For example, 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone (KK-505 ) and 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone (KK-562 ) were identified as potent dual-activity agents. nih.gov Other 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones also displayed significant TXA2 synthetase inhibitory activity. nih.gov

Alpha-Adrenoceptor Antagonism Mechanisms (α1A, α1B, α1D sub-receptors)

Alpha-1 (α₁) adrenergic receptors are involved in the sympathetic nervous system and mediate physiological processes such as vasoconstriction. Antagonists of these receptors are used in the treatment of hypertension and benign prostatic hyperplasia. cu.edu.egdntb.gov.ua Novel 4-substituted-2(1H)-phthalazinone derivatives have been designed and synthesized as promising α-adrenoceptor antagonists. cu.edu.egnih.gov

The mechanism of action for these compounds is to block the α₁-adrenoceptors, preventing their activation by endogenous catecholamines like norepinephrine (B1679862). cu.edu.eg This leads to smooth muscle relaxation and vasodilation. Studies on isolated rabbit small intestine, where α-receptors mediate inhibitory effects, have been used to determine the α-blocking activity of these phthalazinone derivatives. cu.edu.eg The compounds' ability to block the inhibitory action of norepinephrine is measured to quantify their antagonist effect. cu.edu.eg Molecular modeling studies have been performed to understand the interaction of these derivatives with the receptor, with one compound, 7j , showing the best-fitting score and the highest in vitro activity in its series. cu.edu.egnih.gov

Modulation of Platelet Aggregation Mechanisms

Beyond the inhibition of TXA2 synthetase, other phthalazinone derivatives have been shown to directly modulate platelet aggregation through different mechanisms. A series of 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives were synthesized and evaluated for their inhibitory effects on platelet aggregation. osf.ionih.gov

While these compounds had no significant effect on platelet aggregation induced by adenosine diphosphate (B83284) (ADP), they were effective inhibitors of aggregation induced by arachidonic acid (AA). osf.ionih.gov This suggests that their mechanism of action is related to the arachidonic acid cascade, downstream of cyclooxygenase (COX) but potentially independent of or parallel to TXA2 synthetase inhibition. The parent 2-phenyl derivatives and their ortho-substituted analogues showed the most potent inhibitory activity against AA-induced aggregation. nih.gov Another compound, EG-626 (7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone), was found to inhibit platelet aggregation induced by collagen and arachidonic acid, acting as a cyclic AMP phosphodiesterase inhibitor. osf.io

Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal, antiviral)

Phthalazinone derivatives have demonstrated notable antimicrobial properties, and their mechanisms of action are multifaceted, primarily targeting essential bacterial enzymes. A key mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, phthalazinone analogues disrupt their function, leading to a bactericidal effect. This is a well-established mechanism for many broad-spectrum antibacterial agents. mdpi.com

Furthermore, molecular docking studies have suggested that some phthalazinone derivatives may act by inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and genomic stability in microbes. researchgate.net The antimicrobial spectrum of these compounds includes both Gram-positive and Gram-negative bacteria. For instance, various analogues have shown activity against Escherichia coli, Staphylococcus epidermidis, Klebsiella pneumoniae, and Bacillus subtilis. researchgate.net Certain derivatives have also exhibited significant antifungal activity against pathogens such as dermatophytes and Cryptococcus neoformans. researchgate.net

| Mechanism of Action | Target Enzyme/Process | Effect | Target Microorganisms | Source |

|---|---|---|---|---|

| Inhibition of DNA Replication | DNA Gyrase / Topoisomerase IV | Disruption of DNA supercoiling, leading to inhibition of replication and cell death. | Broad-spectrum bacteria | mdpi.com |

| Inhibition of DNA Repair | Poly (ADP-ribose) polymerase (PARP) | Prevents repair of DNA damage, leading to apoptosis. | Bacteria (e.g., MRSA, E. coli) | researchgate.net |

| Disruption of Membrane Integrity | Cell Membrane Permeability | Increases membrane permeability, leading to leakage of cellular contents. | Bacteria and Fungi | mdpi.com |

Antioxidant Activity Mechanisms

The antioxidant properties of compounds like 5-Hydroxy-6-methoxy-2H-phthalazin-1-one are intrinsically linked to their chemical structure, particularly the presence of phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. These functional groups enable the molecule to neutralize harmful free radicals and reactive oxygen species (ROS) through several mechanisms. mdpi.com

The primary mechanism is free radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, stabilizing the radical and terminating the oxidative chain reaction. researchgate.net The resulting phthalazinone radical is relatively stable due to resonance delocalization. The SET mechanism involves the transfer of an electron to the free radical, followed by proton transfer. The presence of electron-donating groups like hydroxyl and methoxy enhances the molecule's ability to participate in these reactions. mdpi.com Another potential mechanism is the chelation of metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS through Fenton-type reactions. nih.gov By binding to these metal ions, phthalazinone analogues can prevent the generation of highly reactive hydroxyl radicals.

| Mechanism | Description | Role of Hydroxyl/Methoxy Groups | Source |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | An antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. | The phenolic hydroxyl group is the primary H-atom donor. | researchgate.net |

| Single Electron Transfer (SET) | An antioxidant molecule donates an electron to a free radical, forming a cation radical. | Electron-donating groups facilitate the transfer of an electron. | researchgate.net |

| Metal Ion Chelation | Binding of pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) to prevent them from catalyzing ROS formation. | Hydroxyl and carbonyl groups can act as chelation sites. | nih.govnih.gov |

| Activation of Antioxidant Enzymes | Upregulating the expression or activity of endogenous antioxidant enzymes like SOD and Catalase. | Indirectly enhances the cell's ability to neutralize ROS. | nih.gov |

Anti-inflammatory Activity Mechanisms (e.g., COX-1/COX-2 inhibition)

The anti-inflammatory effects of many heterocyclic compounds, including phthalazinone derivatives, are often mediated through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.govnih.gov